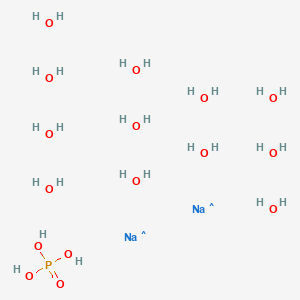

Phosphoric acid disodium dodecahydrate

CAS No.:

Cat. No.: VC16162816

Molecular Formula: H27Na2O16P

Molecular Weight: 360.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H27Na2O16P |

|---|---|

| Molecular Weight | 360.16 g/mol |

| Standard InChI | InChI=1S/2Na.H3O4P.12H2O/c;;1-5(2,3)4;;;;;;;;;;;;/h;;(H3,1,2,3,4);12*1H2 |

| Standard InChI Key | FCBXCSMDIVQNDS-UHFFFAOYSA-N |

| Canonical SMILES | O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)(O)O.[Na].[Na] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Crystallography

Disodium hydrogen phosphate dodecahydrate consists of two sodium cations (), one hydrogen phosphate anion (), and twelve water molecules of crystallization. The crystalline structure belongs to the monoclinic system, with a density of 1.52 g/cm³ . The water molecules form a stable lattice, contributing to its hygroscopic nature in anhydrous forms .

Physical and Chemical Characteristics

The compound appears as colorless or white crystals, soluble in water (1.5 g/mL at 20°C) but insoluble in ethanol . Its aqueous solution exhibits a pH of 8.8–9.2, reflecting the weak basicity of the ion, which undergoes partial hydrolysis:

Thermal decomposition occurs above 35°C, leading to the loss of water molecules and eventual formation of anhydrous disodium phosphate () at 95°C .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 358.14 g/mol | |

| Melting Point | Decomposes at 35–95°C | |

| Density | 1.52 g/cm³ | |

| Solubility in Water | 1.5 g/mL (20°C) | |

| pH (1% Solution) | 8.8–9.2 |

Synthesis and Industrial Production

Conventional Synthesis Methods

Traditional production involves neutralizing phosphoric acid () with sodium hydroxide (\text{NaOH):

Advanced Room-Temperature Synthesis

A patent-pending method (CN103832987A) eliminates the need for refrigeration by optimizing reaction conditions . Key steps include:

-

Dissolving 1 part in 3.125–10 parts deionized water.

-

Adding 85% under stirring to achieve pH 8.2–8.6.

-

Maintaining the solution at 60–70°C for 15–25 minutes.

-

Cooling to 20°C for crystallization, yielding 98–99.9% pure product .

This approach reduces energy consumption by 40% compared to conventional methods and enables year-round production .

Table 2: Synthesis Conditions and Outcomes

| Parameter | Conventional Method | Advanced Method |

|---|---|---|

| Temperature | 0–4°C | 20–35°C |

| Crystallization Time | 12–24 hours | 1–3 hours |

| Purity | 95–98% | 98–99.9% |

| Energy Cost | High (refrigeration) | Low (room temperature) |

Industrial and Pharmaceutical Applications

Food Industry

Disodium phosphate dodecahydrate serves as a pH regulator and emulsifier in processed foods. It prevents coagulation in condensed milk and enhances texture in powdered desserts like instant pudding . Its anti-caking properties are critical in powdered spice blends .

Water Treatment

In water softening, the compound sequesters calcium ions (), preventing scale formation in boilers and pipelines . Its efficacy is pH-dependent, with optimal performance observed at pH 8.0–11.0 .

Pharmaceutical Use

As a saline laxative, it treats constipation and prepares patients for colonoscopies. The osmotic effect of ions draws water into the intestines, promoting bowel movements . Clinical studies report a 90% efficacy rate in bowel cleansing when administered as an oral solution .

| Parameter | Value | Source |

|---|---|---|

| Oral LD₅₀ (Rat) | >2,000 mg/kg | |

| OEL (Inhalable Dust) | 10 mg/m³ | |

| Skin Irritation | Non-irritating | |

| Environmental Impact | Readily biodegradable |

Recent Research and Innovations

Enhanced Crystallization Techniques

Recent patents describe solvent-free crystallization methods using controlled cooling rates (0.5–1°C/min) to achieve uniform crystal size distribution . This innovation reduces post-processing steps and improves batch consistency .

Biomedical Applications

Preliminary studies explore its use in phosphate-buffered saline (PBS) for cell culture media, demonstrating comparable performance to commercial formulations . Additionally, its role in nanoparticle synthesis for drug delivery is under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume